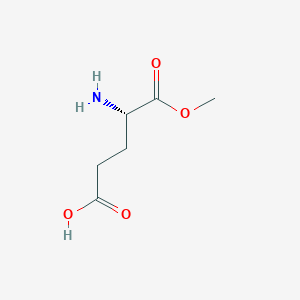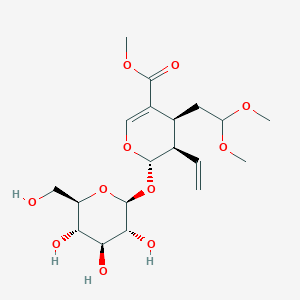
Secologanin dimethyl acetal
Vue d'ensemble
Description
Secologanin dimethyl acetal is a derivative of secologanin, a monoterpenoid glucoside that serves as a key precursor for a vast array of natural products, including over 650 iridoids and approximately 2500 indole, isoquinoline, and related alkaloids . The aglycone part of secologanin is characterized by a rich array of functional groups and stereogenic elements, which makes it a valuable substrate for chemical transformations .
Synthesis Analysis
The synthesis of secologanin derivatives, including secologanin dimethyl acetal, has been explored through various chemical reactions. For instance, the acid-catalyzed reaction of natural secologanin with ethylene glycol followed by acetylation yields the peracetylated acetal in almost quantitative yield . This intermediate can then undergo further transformations, such as oxidation with osmium tetraoxide to afford a diol, or cleavage with lead tetraacetate to produce an aldehyde . These reactions are crucial for the synthesis of labeled secologanin derivatives, which are important for studying the biosynthesis and metabolic pathways of secoiridoids and monoterpene indole alkaloids .
Molecular Structure Analysis
The molecular structure of secologanin and its derivatives is complex, featuring multiple chiral centers and functional groups. The configuration of these centers can be determined through chemical transformations and subsequent analysis. For example, the diol obtained from the oxidation of the peracetylated acetal can be transformed into a tricyclic system to determine the configuration at C-9 . The stereochemistry of the molecule is essential for its biological activity and for the synthesis of related natural products.
Chemical Reactions Analysis
Secologanin dimethyl acetal undergoes various chemical reactions that are selective and sometimes exhibit stereoselectivity. For example, the oxidation of tetraacetylsecologanin dimethyl acetal by m-chloroperbenzoic acid shows complete site selectivity for the vinyl side chain, although the stereoselectivity is relatively low . In contrast, the oxidation of the secologanin derivative shows little site selectivity, with the β-alkoxyacrylate site being oxidized faster . These selective transformations are important for the synthesis of novel compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of secologanin dimethyl acetal are influenced by its functional groups and stereochemistry. The molecule's reactivity is exploited in various chemical reactions, such as the biomimetic transformations that lead to the synthesis of secogalioside . The molecule's properties also allow for the engagement of its aldehyde in Pictet-Spengler reactions, which are relevant to the synthesis of monoterpene indole alkaloids . Additionally, the molecule's inherent functional groups facilitate a diversity-oriented synthesis strategy for the creation of pseudo-natural alkaloids with neuroprotective and antimalarial properties .
Applications De Recherche Scientifique
Antimicrobial Activities
Secologanin dimethyl acetal has been identified in plants like Pterocephalus perennis and shown to exhibit antimicrobial activities. This compound, along with other iridoid glucosides, has demonstrated effectiveness against a range of bacteria and fungi (Graikou et al., 2002).
Antitumor Activity
Research on Chinese medicinal plants such as Lonicera chrysatha has isolated secologanin dimethyl acetal and found it to exhibit moderate in vitro antitumor activity against human promyelocytic leukemia cells (Wang et al., 2003).
Secoiridoid Glycosides Study
Secologanin dimethyl acetal was isolated from Hydrangea macrophylla subsp. serrata. Its structural elucidation contributes to understanding the chemical composition of medicinal plants (Sakai et al., 2007).
Synthesis and Biogenesis
Secologanin dimethyl acetal has been involved in biomimetic transformations, contributing to the synthesis of compounds like secogalioside (Tietze et al., 1988). Additionally, it's a key compound in the biosynthesis of a variety of natural products and alkaloids, playing a crucial role in plant taxonomy and natural product chemistry (Tietze, 1983).
Anti-Inflammatory and Antibacterial Activities
Secologanin dimethyl acetal, isolated from Lonicerae Japonicae Flos, has shown moderate anti-inflammatory effects and mild antibacterial activities against Staphylococcus aureus (Yang et al., 2019).
Neurotrophic Potential
In studies involving PC12h cells, secoiridoid compounds, including secologanin dimethyl acetal, have demonstrated significant neuritogenic activity, suggesting their potential in the development of neurotrophic factor-like compounds (Chiba et al., 2011).
Anti-Rheumatoid Arthritis Effect
Secologanin dimethyl acetal has been isolated from the leaves of Bougainvillea spectabilis and exhibited significant anti-rheumatoid arthritis activity (Ahmed & Abd Elkarim, 2020).
Mécanisme D'action
Target of Action
Secologanin Dimethyl Acetal primarily targets bacterial organisms such as Staphylococcus aureus and Staphylococcus epidermidis . These bacteria are common pathogens responsible for various infections in humans. The compound’s antimicrobial activity makes it a potential candidate for the development of new antimicrobial agents .
Mode of Action
It is known to exhibit antimicrobial activity, suggesting that it interacts with bacterial cells in a way that inhibits their growth or survival
Biochemical Pathways
Secologanin Dimethyl Acetal is an iridoid glucoside, a class of compounds that are part of the seco-iridoid pathway . This pathway is involved in the synthesis of a variety of biologically active compounds, including potent terpenoid indole alkaloids such as reserpine, ajmalicine, ajmaline, serpentine, yohimbine, vinblastine, vincristine, quinine, and camptothecin . Secologanin Dimethyl Acetal is formed from loganin through the action of the enzyme secologanin synthase .
Result of Action
Secologanin Dimethyl Acetal exhibits antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound’s action results in the inhibition of these bacterial pathogens, potentially preventing or treating infections caused by these organisms.
Action Environment
The action of Secologanin Dimethyl Acetal can be influenced by various environmental factors. For instance, certain stress-related components can modulate the expression of genes involved in the biosynthesis of Secologanin Dimethyl Acetal . Factors such as methyl jasmonate, salicylic acid, and wounding have been shown to considerably modulate the mRNA transcripts of the gene encoding secologanin synthase .
Safety and Hazards
Users are advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
methyl (2S,3R,4S)-4-(2,2-dimethoxyethyl)-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O11/c1-5-9-10(6-13(25-2)26-3)11(17(24)27-4)8-28-18(9)30-19-16(23)15(22)14(21)12(7-20)29-19/h5,8-10,12-16,18-23H,1,6-7H2,2-4H3/t9-,10+,12-,14-,15+,16-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVIXLWRQSMCLN-PXRCHJMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C[C@H]1[C@H]([C@@H](OC=C1C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228642 | |
| Record name | 2H-Pyran-5-carboxylic acid, 4-(2,2-dimethoxyethyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, methyl ester, (2S,3R,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Secologanin dimethyl acetal | |
CAS RN |
77988-07-9 | |
| Record name | 2H-Pyran-5-carboxylic acid, 4-(2,2-dimethoxyethyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, methyl ester, (2S,3R,4S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077988079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-5-carboxylic acid, 4-(2,2-dimethoxyethyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, methyl ester, (2S,3R,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Secologanin Dimethyl Acetal and where is it found?
A1: Secologanin Dimethyl Acetal is an iridoid glycoside, a class of natural products known for their diverse biological activities. It is found in various plant species, including those belonging to the genera Lonicera [, , ], Centaurium [], Strychnos [], Bougainvillea [], Davidia [, ], Pterocephalus [], and Hydrangea [].
Q2: What are some of the biological activities reported for Secologanin Dimethyl Acetal?
A2: Studies have shown that Secologanin Dimethyl Acetal exhibits promising biological activities, including:
- Antioxidant activity: This compound demonstrates the ability to scavenge free radicals, potentially protecting cells from oxidative stress. []
- Hepatoprotective activity: Research suggests it may help protect the liver from damage. []
- Antitumor activity: In vitro studies indicate potential anticancer effects, particularly against human promyelocytic leukemia (HL-60) cells. []
- Anti-inflammatory activity: It has shown significant anti-inflammatory activity in zebrafish models. []
- Antimicrobial activity: Preliminary research suggests potential antimicrobial properties. []
Q3: What is the molecular formula and weight of Secologanin Dimethyl Acetal?
A3: The molecular formula of Secologanin Dimethyl Acetal is C19H28O10 and its molecular weight is 416.42 g/mol.
Q4: How is Secologanin Dimethyl Acetal typically isolated and characterized?
A4: Secologanin Dimethyl Acetal is typically isolated from plant extracts using various chromatographic techniques, including column chromatography, Sephadex LH-20, and preparative HPLC. [, , ] Its structure is then elucidated and confirmed using spectroscopic methods like NMR (1D and 2D) and Mass Spectrometry (MS). [, , , , ]
Q5: Are there any studies on the Structure-Activity Relationship (SAR) of Secologanin Dimethyl Acetal?
A5: While the provided research papers do not delve into specific SAR studies for Secologanin Dimethyl Acetal, they do highlight the structural diversity of iridoid glycosides and their associated biological activities. [, , ] Further research is needed to understand how modifications to the Secologanin Dimethyl Acetal structure could impact its activity, potency, and selectivity.
Q6: What are the implications of Secologanin Dimethyl Acetal being found in various plant species used in traditional medicine?
A6: The presence of Secologanin Dimethyl Acetal in plants traditionally used for medicinal purposes, such as Lonicera japonica (Honeysuckle), suggests that this compound may contribute to their therapeutic effects. [, , ] This finding warrants further investigation into its potential applications in modern medicine.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



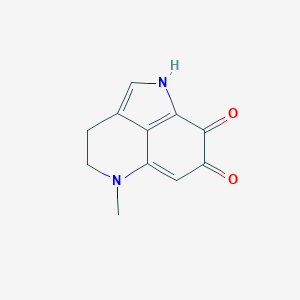
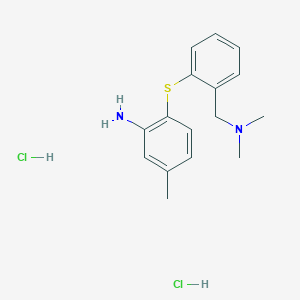
![4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde](/img/structure/B149699.png)
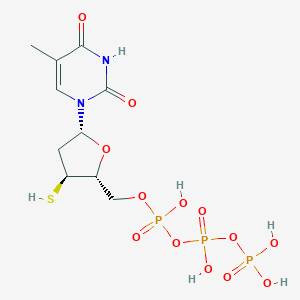
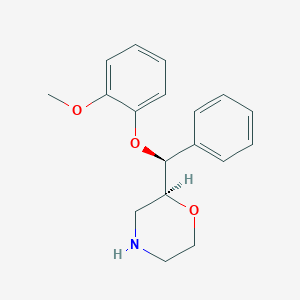
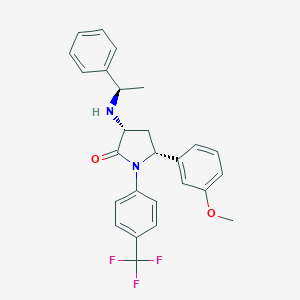
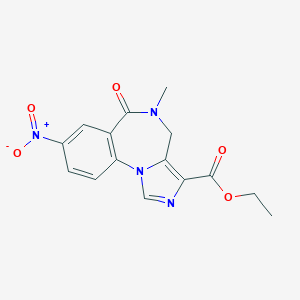
![[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149722.png)
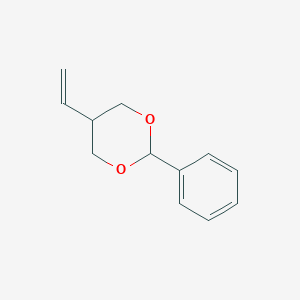
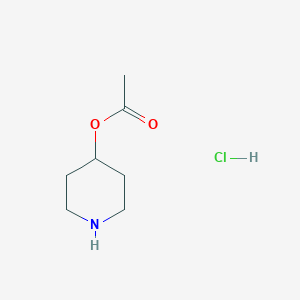
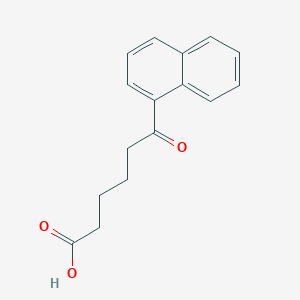
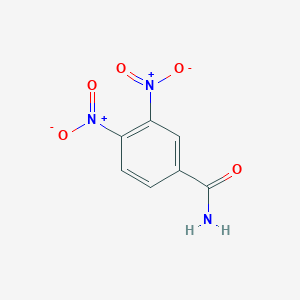
![N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B149738.png)
